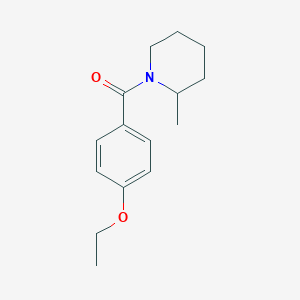![molecular formula C20H21N3O3S2 B11162963 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11162963.png)
N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(2-methoxyethyl)sulfanyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a benzamide core linked to a thiadiazole ring and a methoxyethylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with a carbon disulfide source under basic conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Methoxyphenylmethyl Group: The thiadiazole ring is then functionalized with a methoxyphenylmethyl group through a nucleophilic substitution reaction.
Formation of the Benzamide Core: The benzamide core is synthesized separately, often starting from a benzoyl chloride derivative and reacting it with an amine.
Coupling of the Benzamide and Thiadiazole Units: The final step involves coupling the benzamide core with the thiadiazole unit, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxyethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The thiadiazole ring is known for its bioactivity, which can be harnessed in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of the thiadiazole ring and the benzamide core are structural motifs found in many bioactive compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
作用机制
The mechanism of action of 2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring can interact with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE: Lacks the thiadiazole ring, potentially reducing its bioactivity.
N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE: Lacks the methoxyethylsulfanyl group, which may affect its reactivity and solubility.
2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(PHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE: Lacks the methoxy group on the phenyl ring, which could influence its electronic properties and interactions.
Uniqueness
The uniqueness of 2-[(2-METHOXYETHYL)SULFANYL]-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE lies in its combination of functional groups, which confer a balance of reactivity, stability, and potential bioactivity. The presence of both the methoxyethylsulfanyl group and the thiadiazole ring makes it a versatile compound for various applications.
属性
分子式 |
C20H21N3O3S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
2-(2-methoxyethylsulfanyl)-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-11-12-27-17-10-6-4-8-15(17)19(24)21-20-23-22-18(28-20)13-14-7-3-5-9-16(14)26-2/h3-10H,11-13H2,1-2H3,(H,21,23,24) |
InChI 键 |
FYDUSSYPLLKIIE-UHFFFAOYSA-N |
规范 SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11162881.png)
![ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11162883.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11162884.png)

![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11162909.png)

![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}butanamide](/img/structure/B11162915.png)
![1-(4-methoxyphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162929.png)
![7-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11162930.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11162932.png)
![methyl (4,7-dimethyl-2-oxo-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)acetate](/img/structure/B11162933.png)
![1-butyl-N-{4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162938.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11162942.png)
![2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11162945.png)
